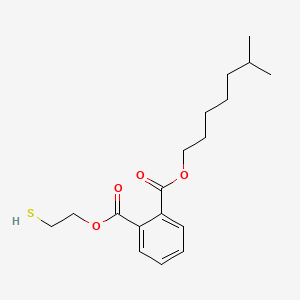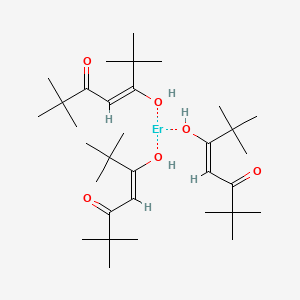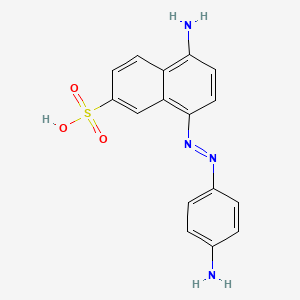
13-Methylheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methylheptacosane is a long-chain alkane with the molecular formula C28H58. It is a branched hydrocarbon, specifically a methyl-substituted heptacosane. This compound is typically found as a white to pale yellow waxy solid and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13-Methylheptacosane can be synthesized through alkylation reactions. One common method involves the alkylation of heptacosane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as paraffin wax. The extracted compound is then purified through distillation and recrystallization processes to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation process converts the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its saturated nature. it can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction for this compound. Chlorination or bromination can be carried out using halogens in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Chlorine, bromine, ultraviolet light, radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
13-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: this compound serves as a sex pheromone in certain insect species, such as the pear psylla (Cacopsylla pyricola).
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used as an additive in lubricants, sealants, and coatings due to its waxy nature and stability.
Mécanisme D'action
The mechanism of action of 13-Methylheptacosane, particularly in its role as a sex pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Heptacosane: A straight-chain alkane with the same carbon number but without the methyl substitution.
13-Methylnonacosane: Another methyl-substituted long-chain alkane with a similar structure but a different carbon number.
2-Methylheptacosane: A positional isomer with the methyl group located at a different position on the carbon chain.
Uniqueness: 13-Methylheptacosane is unique due to its specific methyl substitution at the 13th carbon, which imparts distinct physical and chemical properties. This substitution influences its melting point, solubility, and reactivity compared to its straight-chain and differently substituted counterparts.
Propriétés
Numéro CAS |
15689-72-2 |
|---|---|
Formule moléculaire |
C28H58 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
13-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h28H,4-27H2,1-3H3 |
Clé InChI |
CLFMEEYUFHPNBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
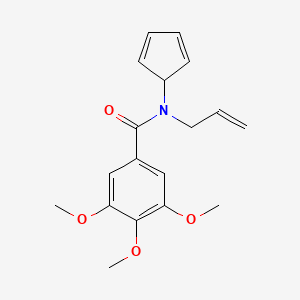
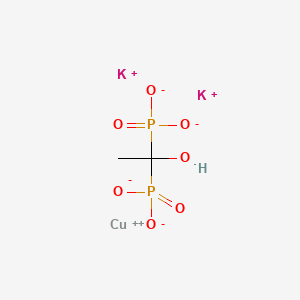
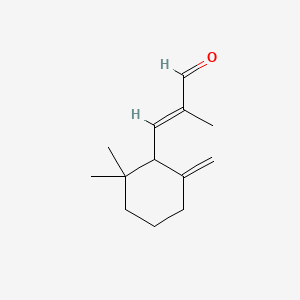
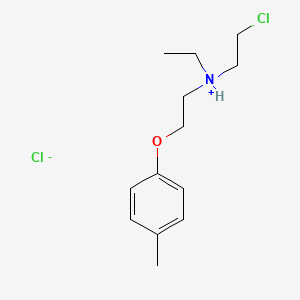
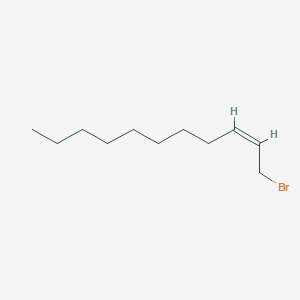
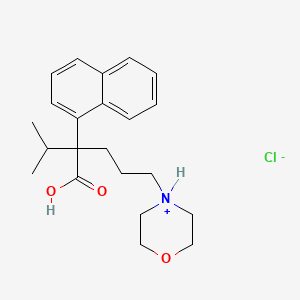
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

